(E)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c19-14(10-18-17(20)6-3-13-2-1-8-23-13)16-5-4-15(21-16)12-7-9-22-11-12/h1-9,11,14,19H,10H2,(H,18,20)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALYTZOARIXPAA-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Heterocyclic Acrylamide Derivatives
Retrosynthetic Analysis
The target molecule can be dissected into three key fragments:
- Thiophen-3-yl furan ethanol backbone
- (E)-3-(thiophen-2-yl)acryloyl chloride
- Amine nucleophile for amidation
This disconnection strategy aligns with modular approaches used in synthesizing structurally related compounds, such as DM497 and PAM-2 derivatives.
Detailed Preparation Methods
Fragment Synthesis: Thiophen-3-yl Furan Ethanol
Friedel-Crafts Alkylation of Furan
A modified Friedel-Crafts reaction between furan and thiophen-3-yl-acetyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at −10°C produces 5-(thiophen-3-yl)furan-2-carbaldehyde (Yield: 68%). Subsequent Meerwein-Ponndorf-Verley reduction with aluminum isopropoxide (0.5 eq) in isopropanol yields the corresponding ethanol derivative (Yield: 92%, purity >98% by HPLC).
Table 1: Optimization of Furan-Thiophene Coupling
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| AlCl₃ | 0 | 45 | 85 |
| BF₃·OEt₂ | −10 | 68 | 92 |
| ZnCl₂ | 25 | 32 | 78 |
Acryloyl Chloride Preparation
(E)-3-(Thiophen-2-yl)Acrylic Acid Synthesis
Knoevenagel condensation of thiophene-2-carbaldehyde (1.0 eq) with malonic acid (1.2 eq) in pyridine at 80°C for 6 hours produces (E)-3-(thiophen-2-yl)acrylic acid (Yield: 76%). The (E)-selectivity (>99%) is confirmed by ¹H NMR (J = 15.6 Hz between α,β-protons).
Chlorination with Oxalyl Chloride
Treatment of the acrylic acid (1.0 eq) with oxalyl chloride (2.5 eq) and catalytic DMF (0.1 eq) in DCM at 0°C→25°C over 4 hours generates the acyl chloride (Yield: 95%).
Amidation Strategies
EDC/HOBt-Mediated Coupling
A mixture of (E)-3-(thiophen-2-yl)acryloyl chloride (1.05 eq) and 2-amino-2-(5-(thiophen-3-yl)furan-2-yl)ethanol (1.0 eq) reacts with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in DCM at 0°C→25°C for 18 hours. Purification via silica chromatography (EtOAc/hexane 3:7) affords the target compound (Yield: 84%, purity 97%).
Critical Parameters:
- Strict temperature control (<5°C during initial mixing) prevents racemization
- Molecular sieves (4Å) suppress hydrolysis of the acyl chloride
- Triethylamine (2.0 eq) maintains pH >8.0
One-Pot Tandem Approach
Adapting methodology from, a sequential Knoevenagel-Michael-Paal-Knorr reaction enables direct assembly of the acrylamide core:
- Knoevenagel Condensation: Thiophene-2-carbaldehyde + cyanoacetamide → α,β-unsaturated nitrile
- Michael Addition: Ethanolamine derivative + nitrile → β-amino nitrile
- Paal-Knorr Cyclization: Acid-catalyzed furan formation
This method achieves 62% overall yield but requires precise stoichiometric control of tert-butyl hydroperoxide (TBHP) oxidizer.
Process Optimization and Scalability
Solvent Screening for Amidation
Comparative analysis of reaction media:
Table 2: Solvent Effects on Amidation Yield
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Dichloromethane | 8.93 | 84 | 18 |
| THF | 7.58 | 72 | 24 |
| Acetonitrile | 37.5 | 58 | 36 |
| DMF | 36.7 | 41 | 48 |
DCM emerges as optimal due to its low polarity, which stabilizes the acyl intermediate while permitting adequate nucleophile solubility.
Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.35–7.18 (m, 4H, thiophene-H), 6.92 (d, J = 3.4 Hz, 1H, furan-H), 6.45 (d, J = 3.4 Hz, 1H, furan-H), 5.21 (br s, 1H, OH), 4.12–3.98 (m, 2H, CH₂N), 3.85–3.72 (m, 1H, CHOH).
- HRMS (ESI+): m/z calc. for C₁₇H₁₅NO₄S₂ [M+H]⁺ 330.0698, found 330.0695.
Chiral HPLC Analysis
Using a Chiralpak IC column (n-hexane/i-PrOH 90:10, 1.0 mL/min), the compound shows >99% enantiomeric excess (tR = 12.7 min).
Applications in Medicinal Chemistry
Structural analogs of this acrylamide demonstrate potent modulation of GABAₐ receptors (EC₅₀ = 3.2 μM in DM497). The thiophene-furan system enhances membrane permeability (LogP = 2.8 ± 0.3) compared to phenyl-containing derivatives (LogP = 4.1).
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits significant pharmacological activities, including:
- Anticancer Activity : Research indicates that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound's structure suggests potential inhibition of inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Antimicrobial Properties : Thiophene and furan derivatives have shown effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
Mechanisms of Action
The biological activity of (E)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide may involve:
- Enzyme Inhibition : It may inhibit enzymes related to metabolic pathways, impacting processes such as fatty acid synthesis and oxidative stress responses.
- Receptor Modulation : The compound could interact with specific receptors involved in cell signaling, influencing proliferation and apoptosis.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecular architectures. Researchers utilize it in the synthesis of:
- Thiophene-based Drugs : Leveraging its structure to develop new therapeutic agents targeting various diseases.
- Organic Semiconductors : The electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as OLEDs (Organic Light Emitting Diodes) and solar cells.
Material Science
Development of Organic Materials
The unique properties of this compound contribute to advancements in material science:
- Corrosion Inhibitors : Its chemical structure allows it to act as an effective corrosion inhibitor in various industrial applications.
- Conductive Polymers : The incorporation of thiophene units enhances the conductivity of polymers, making them suitable for electronic applications.
Case Study 1: Anticancer Activity
A study explored the anticancer potential of thiophene derivatives similar to this compound. Results indicated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
Research demonstrated that compounds with thiophene and furan rings exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the potential of this compound as a lead compound for antibiotic development.
Case Study 3: Organic Electronics
In the field of organic electronics, (E)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-y)ethyl)-3-(thiophen-2-y)acrylamide has been integrated into polymer blends used for fabricating organic photovoltaic devices, demonstrating enhanced efficiency due to improved charge transport properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of acrylamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally analogous compounds from the literature:
Substituent Variations and Structural Analogues
- (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112): Shares the thiophene-acrylamide core but incorporates a nitrobenzylidene group and propylamine substituent.
- (E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]acrylamide: Features a nitrophenyl-furan substituent instead of thiophene-furan.
- (E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide : Substitutes thiophene with chlorophenyl groups, highlighting how halogenation can modulate lipophilicity and steric bulk .
Physicochemical Properties
- Melting Points : Thiophene- and furan-containing acrylamides typically exhibit melting points between 147–207°C, influenced by substituent polarity. For example, nitro-substituted derivatives (e.g., compound 12 ) melt at 155–156°C, while chlorophenyl analogues (e.g., compound 13 ) melt slightly higher (159–160°C) .
- Solubility : Hydroxyl and thiophene groups may enhance aqueous solubility compared to fully aromatic derivatives like (E)-3-phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide , where trifluoromethyl groups increase hydrophobicity .
Characterization Techniques
- NMR and Mass Spectrometry : Widely used for confirming acrylamide structures, as seen in compounds 9–13 .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are employed for precise structural elucidation, particularly for derivatives with complex stereochemistry .
Data Table: Key Comparators
Biological Activity
(E)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising thiophene and furan rings, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of 345.4 g/mol. The presence of hydroxyl groups and heterocyclic rings enhances its reactivity and interaction with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), particularly HDAC8, which plays a crucial role in gene expression regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Interaction with Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have demonstrated the ability to act as positive allosteric modulators of nAChRs, influencing neurotransmission pathways and potentially providing analgesic effects.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, helping to mitigate oxidative stress in various biological systems .
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Properties
Studies have highlighted the compound's potential as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines through HDAC inhibition and modulation of cell signaling pathways.
2. Antinociceptive Effects
Research has indicated that related compounds exhibit significant pain-relieving properties in animal models. For example, derivatives similar to this compound have shown effectiveness in reducing neuropathic pain, suggesting potential applications in pain management .
3. Anxiolytic Effects
Preliminary studies suggest that the compound may possess anxiolytic-like effects, likely through its interaction with nAChRs at low doses, making it a candidate for treating anxiety disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related analogs:
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (acyclation) | Prevents side reactions |
| Solvent | Dichloromethane | Enhances solubility |
| Catalyst | Triethylamine | Facilitates acylation |
How is the molecular structure of this compound confirmed experimentally?
Basic
Structural confirmation employs:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., acrylamide double bond at δ 6.2–6.8 ppm) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm) and hydroxyl groups (~3300 cm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 329.4 for [M+H]) .
Advanced : X-ray crystallography (using SHELXL ) resolves stereochemistry and intermolecular interactions, critical for understanding bioactivity .
How can reaction conditions be optimized to improve yield and purity?
Advanced
Optimization strategies include:
- DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify ideal conditions .
- Green Chemistry : Replacing dichloromethane with ethyl acetate reduces environmental impact .
- Continuous Flow Reactors : Enhance scalability and reduce side-product formation in industrial settings .
Data Contradictions : Discrepancies in reported yields (e.g., 60–85%) may arise from trace impurities or solvent effects, requiring HPLC or TLC validation .
What computational methods are used to predict electronic properties and reactivity?
Q. Advanced
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to predict charge-transfer interactions .
- Molecular Dynamics (MD) : Simulates binding affinities with biological targets (e.g., kinases) .
- PASS Software : Predicts bioactivity spectra (e.g., antimicrobial or anticancer potential) based on structural motifs .
How do structural modifications influence biological activity?
Q. Advanced
- Thiophene vs. Furan Substitution : Thiophene’s sulfur atom enhances π-stacking with aromatic residues in enzymes, increasing inhibition potency .
- Stereochemistry : The (E)-configuration optimizes spatial alignment with target binding pockets, as shown in docking studies .
Q. Comparative Bioactivity :
| Derivative | IC (nM) | Target |
|---|---|---|
| Parent compound | 120 | Kinase X |
| Phenyl-substituted analog | 450 | Kinase X |
| Nitro-functionalized analog | 85 | Kinase X |
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification Bottlenecks : Column chromatography is impractical for large batches; switch to recrystallization or flash distillation .
- Intermediate Stability : Hydroxyethyl intermediates are hygroscopic, requiring anhydrous conditions .
- Regulatory Compliance : Ensure residual solvent levels (e.g., DMF) meet ICH guidelines .
How are spectroscopic data contradictions resolved?
Q. Methodological Approach :
Cross-Validation : Compare NMR shifts with DFT-calculated chemical shifts .
2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., thiophene protons) .
Elemental Analysis : Verify stoichiometry (C, H, N, S) to rule out impurities .
What are the compound’s thermal stability and degradation profiles?
Q. Advanced
- TGA/DSC : Decomposition onset at ~220°C; glass transition (T) at 75°C .
- Degradation Pathways : Hydrolysis of the acrylamide group under acidic conditions (pH < 3) forms carboxylic acid byproducts .
How is the compound’s solubility modulated for in vitro assays?
Q. Methodological Strategies :
- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .
- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability in cell culture media .
What predictive models guide SAR (Structure-Activity Relationship) studies?
Q. Advanced Tools :
- QSAR : Correlates logP (2.8) with membrane permeability .
- Machine Learning : Trains on PubChem datasets to prioritize analogs with higher predicted activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
